molecular formula C12H17N3O3 B8553830 1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine

1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine

Cat. No.: B8553830
M. Wt: 251.28 g/mol
InChI Key: NKLYKWOMXFSHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methyl-5-(methyloxy)-4-nitrophenyl]piperazine is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

1-(5-methoxy-2-methyl-4-nitrophenyl)piperazine

InChI

InChI=1S/C12H17N3O3/c1-9-7-11(15(16)17)12(18-2)8-10(9)14-5-3-13-4-6-14/h7-8,13H,3-6H2,1-2H3

InChI Key

NKLYKWOMXFSHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCNCC2)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1-dimethylethyl 4-[2-methyl-5-(methyloxy)-4-nitrophenyl]-1-piperazinecarboxylate (4.8 g, 13.67 mmol) in 80 mL of dichloromethane was added trifluoroacetic acid (˜5.5 mL). The mixture stirred at room temperature for 24 hours. The solvent was rotovaped down. The crude product was taken up in 50 mL of methanol and neutralized with 0.5 N sodium methoxide. 12 g of Silica gel was added and the solvent was rotovaped down. The crude product was purified by flash chromatography to give 1-[2-methyl-5-(methyloxy)-4-nitrophenyl]piperazine (3.43 g, 13.53 mmol, 98%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.75 (s, 1 H), 6.69 (s, 1 H), 3.88 (s, 3 H), 3.08-3.18 (m, 8 H), 2.15-2.21 (m, 3 H).
Name
1,1-dimethylethyl 4-[2-methyl-5-(methyloxy)-4-nitrophenyl]-1-piperazinecarboxylate
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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